5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid (CAS 33230-32-9) is a bicyclic heterocyclic compound with a seven-membered cyclohepta ring fused to an isoxazole moiety. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of 181.19 g/mol . The compound is commercially available with high purity (98%) and requires storage under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-6-4-2-1-3-5-7(6)13-10-8/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXIIOUTRNRNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426900 | |
| Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33230-32-9 | |
| Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused isoxazole-carboxylic acid derivatives. Key structural analogs and their distinguishing features are discussed below:
Structural Analogs and Ring Size Variations
- 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1): Similarity: 0.99 (based on Tanimoto coefficient) . Key Difference: Contains a five-membered cyclopenta ring (vs. seven-membered cyclohepta in the target compound). Molecular Formula: C₇H₉NO₃ (smaller molecular weight: 155.15 g/mol) . Impact: Reduced ring size decreases conformational flexibility and may alter binding affinity in biological systems.
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (CAS 90005-77-9):
Substituent Variations
- 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid (CAS 832684-43-2): Similarity: 0.96 . Key Difference: Introduction of a bulky tert-butyl group on the fused ring.
- Thiophene Analogs (e.g., 2-[(3,4-Dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid): Key Difference: Replacement of isoxazole oxygen with thiophene sulfur . Pharmacological Relevance: Demonstrated anti-HIV activity in preliminary studies, highlighting the role of heteroatom identity in biological activity .
Physicochemical Properties
- Solubility: Limited data available, but the presence of a carboxylic acid group suggests moderate aqueous solubility, dependent on pH.
- Stability : The target compound’s requirement for low-temperature storage indicates sensitivity to thermal degradation , whereas analogs without such specifications may be more stable.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HBTU) with amines or alcohols in polar aprotic solvents like DMF. Optimization of temperature (room temperature to 50°C) and reaction time (12–24 hours) is critical to avoid side products such as ester hydrolysis derivatives . For cyclohepta[d]isoxazole derivatives, cyclization of pre-functionalized intermediates under mild acidic or basic conditions is often employed .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming the chair conformation of the tetrahydrocycloheptane ring and the planar orientation of the isoxazole moiety. Key parameters include dihedral angles between the isoxazole and cycloheptane systems (e.g., 11.48°–16.13° deviations observed in related structures) and intramolecular hydrogen bonding patterns (e.g., O–H···N interactions stabilizing the S(6) ring motif) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the carboxylic acid group is prone to dimerization. Stability studies using HPLC or TLC should monitor degradation products over time .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodology : Density functional theory (DFT) calculations can assess electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., the carboxylate group at C3). Molecular docking simulations with target proteins (e.g., enzymes) should prioritize the isoxazole ring’s dipole moment and the cycloheptane ring’s steric effects .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For inconsistent IC₅₀ values, consider assay-specific factors:
- Solubility : Use co-solvents (e.g., DMSO ≤1%) to maintain compound integrity.
- Metabolic stability : Test in hepatocyte models to identify rapid degradation pathways .
Q. How can structure-activity relationships (SAR) guide functionalization of the cycloheptane ring?
- Methodology : Introduce substituents at the 4H position to modulate lipophilicity (ClogP) and hydrogen-bonding capacity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
